N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide
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Overview
Description
“N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” is a chemical compound with the molecular formula C16H11F2N3OS 1. It has a molecular weight of 331.34 1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. However, a related compound, trifluoromethylpyridines, has been synthesized from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor2. This might suggest a similar pathway for the synthesis of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”, but further research is needed to confirm this.Molecular Structure Analysis
The molecular structure of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” is defined by its molecular formula, C16H11F2N3OS 1. Unfortunately, I couldn’t find more detailed information about its structural analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. Further research is needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
“N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” has a molecular weight of 331.34 1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.Scientific Research Applications
Synthesis and Characterization
- Functionalization Through Lithiation : A study on the functionalization of quinoline derivatives through lithiation, showcasing a methodology applied to the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This process highlights the versatility of quinoline derivatives in creating labeled molecules for biological imaging (Bennacef et al., 2007).
- Solid-phase Synthesis : Research on a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs demonstrates the potential of quinoxaline derivatives in the development of diverse heterocyclic systems. This approach offers a pathway for creating complex molecules with potential therapeutic applications (Dixon et al., 2005).
Biological Evaluation and Therapeutic Potential
- Antitumor Agents : A series of phenylquinoline derivatives were evaluated for their in vivo antitumor activity, illustrating the potential of quinoline derivatives as DNA-intercalating agents with therapeutic implications for cancer treatment (Atwell et al., 1989).
- Antibacterial and Antifungal Activities : Synthesized quinoline derivatives showed significant antibacterial and antifungal activities, suggesting the role of quinoline derivatives in developing new antimicrobial agents. This is exemplified by compounds demonstrating potent activity against various microbial strains (Umamatheswari & Sankar, 2017).
Material Science and Polymer Chemistry
- Polyamides Containing Quinoxaline Moiety : The synthesis of new polyamides incorporating quinoxaline moieties highlights the integration of quinoline derivatives into polymeric materials. These materials exhibit excellent thermal stability and potential for high-performance applications (Patil et al., 2011).
Neuroprotective Applications
- Neuroprotection in Cerebral Ischemia : 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline derivative, demonstrated neuroprotective properties against cerebral ischemia, emphasizing the therapeutic potential of quinoline and quinoxaline derivatives in neuroprotection and the treatment of neurological conditions (Sheardown et al., 1990).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide”. It’s important to handle all chemical compounds with care and appropriate safety measures.
Future Directions
The future directions of research on “N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide” are not clear at this time. Further research is needed to explore its potential applications and understand its properties better.
properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-16(18)23-12-4-2-11(3-5-12)21-15(22)10-1-6-13-14(9-10)20-8-7-19-13/h1-9,16H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAAQYLKYPZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(difluoromethyl)thio]phenyl}-6-quinoxalinecarboxamide |
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